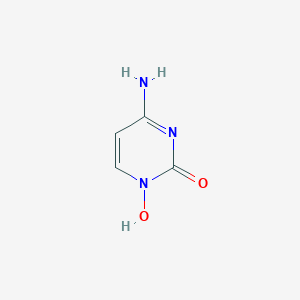

4-Amino-1-hydroxypyrimidin-2-one

Description

Overview of Pyrimidine (B1678525) Heterocycles in Chemical Research

Pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. nih.govethernet.edu.et Its derivatives are ubiquitous in nature, forming the structural basis for essential biomolecules and a wide array of synthetic compounds with significant therapeutic value. nih.govnih.gov The pyrimidine scaffold is a privileged motif in drug discovery, with numerous FDA-approved drugs incorporating this core structure. nih.gov The versatility of the pyrimidine ring allows for functionalization at various positions, leading to a vast chemical space that continues to be explored by organic and medicinal chemists. nih.govresearchgate.net

The synthesis of pyrimidine derivatives is a well-established yet continually evolving field. Classic methods like the Biginelli reaction provide access to a range of dihydropyrimidines, while more modern approaches focus on developing efficient and high-yield syntheses for complex, substituted pyrimidines. mdpi.comnih.gov Researchers are constantly seeking new catalysts and reaction conditions to expand the diversity of accessible pyrimidine-based molecules. nih.gov The study of pyrimidine chemistry is not limited to synthesis; it also encompasses a deep understanding of their physicochemical properties, reactivity, and interactions with biological systems. ethernet.edu.etnih.gov

Importance of Pyrimidinone and Aminopyrimidine Substructures in Chemical Biology

Within the broad class of pyrimidines, those containing pyrimidinone and aminopyrimidine substructures are of particular importance in chemical biology. The pyrimidinone core, characterized by a carbonyl group on the pyrimidine ring, is a key feature of the nucleobases uracil (B121893) and thymine, which are fundamental components of RNA and DNA, respectively. nih.gov This structural element is crucial for the hydrogen bonding that governs the formation of the DNA double helix and the intricate structures of RNA. blogspot.com

Aminopyrimidine substructures are also central to life's chemistry. Cytosine, another essential nucleobase, is an aminopyrimidine. nih.govsigmaaldrich.com The amino group of cytosine acts as a hydrogen bond donor in the canonical Watson-Crick base pairing with guanine (B1146940). blogspot.com Beyond their role in nucleic acids, aminopyrimidine motifs are found in a multitude of biologically active compounds, including kinase inhibitors used in cancer therapy. researchgate.net The presence of an amino group can significantly influence a molecule's solubility, basicity, and ability to interact with biological targets. researchgate.net The study of these substructures provides critical insights into enzyme mechanisms, protein-ligand interactions, and the design of new therapeutic agents. nih.govresearchgate.net

Contextualization of 4-Amino-1-hydroxypyrimidin-2-one within Modern Organic and Medicinal Chemistry Research

This compound, also known as N4-hydroxycytosine, is a derivative of the nucleobase cytosine. nih.gov Its structure is characterized by a hydroxyl group attached to the N1 nitrogen of the cytosine ring. This seemingly small modification has profound implications for its chemical behavior and biological activity. The compound is of significant interest in medicinal chemistry, particularly in the context of antiviral research. nih.gov It is the active metabolite of the antiviral drug Molnupiravir, which has been used in the treatment of COVID-19. nih.govacs.orgnih.gov

The key to the biological activity of this compound lies in its tautomeric properties. acs.orgnih.gov Tautomers are isomers of a compound that readily interconvert, and in the case of N4-hydroxycytosine, it can exist in both an amino and an imino form. acs.orgnih.govrsc.org This tautomeric ambiguity allows it to mimic both cytosine and uracil/thymine during nucleic acid replication, leading to mutations in the viral genome. acs.orgnih.gov Recent research has utilized advanced techniques like NMR spectroscopy to study the tautomeric equilibrium of N4-hydroxycytidine (the nucleoside form) within RNA duplexes, providing conclusive evidence for the existence of both amino and imino forms when base-paired with guanine or adenine (B156593). acs.org

From an organic chemistry perspective, the synthesis and study of N4-hydroxycytosine and its analogs present interesting challenges and opportunities. nih.gov The introduction of the N-hydroxy group can influence the reactivity of the pyrimidine ring and requires specific synthetic strategies. nih.gov Understanding the structure-activity relationships of these compounds is crucial for the design of new antiviral agents with improved efficacy and safety profiles. nih.gov

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C4H5N3O2 |

| Molecular Weight | 127.10 g/mol |

| Synonyms | N4-hydroxycytosine |

| CAS Number | 3373-39-9 |

| Note: Data sourced from PubChem CID 159892. nih.gov |

The study of this compound is a prime example of how fundamental concepts in organic chemistry, such as tautomerism and heterocycle synthesis, directly impact the development of life-saving medicines.

Structure

3D Structure

Properties

CAS No. |

1806-62-8 |

|---|---|

Molecular Formula |

C4H5N3O2 |

Molecular Weight |

127.1 g/mol |

IUPAC Name |

4-amino-1-hydroxypyrimidin-2-one |

InChI |

InChI=1S/C4H5N3O2/c5-3-1-2-7(9)4(8)6-3/h1-2,9H,(H2,5,6,8) |

InChI Key |

DQDFTGKLWKBNCB-UHFFFAOYSA-N |

SMILES |

C1=CN(C(=O)N=C1N)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)O |

Other CAS No. |

1806-62-8 |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Amino 1 Hydroxypyrimidin 2 One

Vibrational Spectroscopy Applications

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the various functional groups present in 4-Amino-1-hydroxypyrimidin-2-one by measuring the absorption of infrared radiation. The FT-IR spectrum of a related compound, 4-aminopyridine, shows characteristic absorption bands. For instance, bands around 3390 cm⁻¹ are indicative of O-H and N-H stretching vibrations. researchgate.net The presence of a C=C stretching vibration of the pyridine (B92270) ring is confirmed by absorption bands at 1504 and 1456 cm⁻¹. researchgate.net In similar structures, the amide band is observed around 1779 cm⁻¹. researchgate.net The analysis of amino acid side chains in proteins by FT-IR reveals that arginine, for example, exhibits strong contributions at 1673 and 1633 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H / N-H | Stretching | ~3390 |

| C=O (Amide) | Stretching | ~1779 |

| C=C (Aromatic) | Stretching | 1504, 1456 |

| Arginine Side Chain | 1673, 1633 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information on the molecular vibrations of this compound. This technique is particularly sensitive to non-polar bonds. In a related compound, the presence of an azo group was confirmed by a characteristic peak at 1598 cm⁻¹ in the ATR-FTIR spectrum, a region also accessible to Raman spectroscopy. researchgate.net The cohesion between organic and inorganic structures in some compounds is maintained by hydrogen bonds and π‐π interactions, which can be analyzed by both FT-IR and Raman spectroscopy to understand the vibrational modes of different groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled method for determining the precise three-dimensional structure of a molecule in solution.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In a related pyrimidine (B1678525) derivative, 4-aminopyrimidine, the ¹H NMR spectrum shows distinct signals for the protons on the pyrimidine ring. chemicalbook.com For 4-hydroxypyridine, the proton chemical shifts are observed in the region of 6.593 to 7.887 ppm in D₂O. chemicalbook.com The chemical shifts and coupling constants of protons are crucial for assigning their positions within the molecular structure.

| Proton Environment | Typical Chemical Shift (ppm) |

| Pyrimidine Ring Protons | Varies |

| 4-hydroxypyridine Protons | 6.593 - 7.887 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. For pyrimidine, the ¹³C NMR spectrum shows signals for the carbon atoms in the heterocyclic ring. chemicalbook.com In a more complex system like 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the signal for a carbon atom adjacent to an amino group was observed at 159.8 ppm, while another carbon was seen at 160.9 ppm. researchgate.net The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom, providing valuable structural information. mdpi.com

| Carbon Environment | Typical Chemical Shift (ppm) |

| C-2 (adjacent to amino group) | ~159.8 |

| C-5 | ~160.9 |

| Pyrimidine Ring Carbons | Varies |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, are critical for establishing the stereochemistry and conformation of complex molecules. ipb.pt For instance, NOE correlations can reveal the spatial proximity of protons, which is essential for determining the relative orientation of substituents on a ring. ipb.pt Techniques like Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, even over multiple bonds, providing a complete picture of the molecular connectivity. ipb.pt These advanced methods are indispensable for the unambiguous structural elucidation of intricate heterocyclic compounds. ipb.ptmdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For a compound like this compound (molar mass: 127.11 g/mol ), various ionization techniques provide complementary information.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to extensive and reproducible fragmentation, which provides a detailed "fingerprint" of the molecule's structure.

Key expected fragmentation pathways would likely include:

Loss of the N-hydroxyl group: A primary fragmentation would be the cleavage of the N-OH group, potentially as a radical (·OH, loss of 17 amu) or as water (H₂O, loss of 18 amu) following rearrangement, leading to ions at m/z 110 or 109.

Ring Cleavage: Pyrimidine rings typically undergo characteristic cleavages. A common pathway involves a retro-Diels-Alder reaction, leading to the expulsion of small, stable molecules like HCN (27 amu) or HNCO (43 amu).

Loss of CO: Elimination of a neutral carbon monoxide molecule (28 amu) from the pyrimidinone ring is a common fragmentation step for this class of compounds. cdnsciencepub.com

Table 1: Predicted Major EI-MS Fragments for this compound

| Predicted Fragment Ion | Mass-to-Charge Ratio (m/z) | Proposed Neutral Loss |

|---|---|---|

| [M]⁺˙ | 127 | - |

| [M - OH]⁺ | 110 | ·OH |

| [M - H₂O]⁺˙ | 109 | H₂O |

| [M - CO]⁺˙ | 99 | CO |

This table is based on established fragmentation patterns for pyrimidinone compounds and has not been confirmed by direct experimental data for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules. It generates ions directly from a solution, typically resulting in protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This makes it highly effective for determining molecular weight.

For this compound, ESI-MS in positive mode would be expected to produce a prominent ion at m/z 128.1 ([C₄H₅N₃O₂ + H]⁺). In negative ion mode, an ion at m/z 126.1 ([C₄H₅N₃O₂ - H]⁻) would be anticipated. The minimal fragmentation in the source helps to confirm the molecular mass unambiguously. Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ or [M-H]⁻ ion is isolated and fragmented, can provide structural information similar to EI-MS but in a more controlled manner.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. This is particularly useful for analyzing the compound in complex mixtures or biological samples. An LC method, likely using a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column with a polar endcapping, would first be developed to isolate this compound from other components. The eluent would then be introduced into the mass spectrometer, typically using an ESI source.

LC-MS analysis provides:

Retention Time (t_R): A characteristic time for the compound to elute from the LC column, which aids in its identification.

Mass Confirmation: The mass spectrometer confirms the identity of the eluting peak by its m/z ratio.

Quantification: By monitoring the intensity of the specific m/z ion corresponding to the compound, LC-MS can be used for highly sensitive and accurate quantification.

For instance, LC-MS/MS methods are widely used for the analysis of cytosine modifications in DNA, demonstrating the technique's suitability for this class of compounds. researchgate.netsapub.org

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy probes the electronic structure of a molecule by measuring its absorption and emission of electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals (electronic transitions). The structure of this compound, with its conjugated π-system and heteroatoms containing non-bonding electrons (n), is expected to exhibit characteristic n→π* and π→π* transitions.

Based on data from cytosine and its derivatives, this compound is predicted to have a strong absorption band in the UV region. researchgate.netbu.ac.bd The main absorption maximum (λ_max) for cytosine in neutral aqueous solution is typically observed around 267-276 nm. bu.ac.bdacs.org The introduction of the N1-hydroxyl group may cause a slight shift in this absorption band. The absorption spectrum is highly sensitive to pH due to the protonation or deprotonation of the amino group and ring nitrogens, which alters the electronic structure of the chromophore. acs.org

Table 2: Predicted UV-Vis Absorption Maxima for this compound Based on Analogue Data

| Electronic Transition Type | Predicted λ_max Range (nm) | Notes |

|---|---|---|

| π → π* | 265 - 280 | Strong intensity absorption, characteristic of the pyrimidine ring. Position is pH-dependent. |

This table provides estimated values based on the known spectral properties of cytosine and related pyrimidinones (B12756618). researchgate.netacs.org

Analysis of Molar Absorptivity and Oscillator Strength

To fully characterize the electronic transitions, two key parameters are determined from the UV-Vis spectrum: molar absorptivity and oscillator strength.

Molar Absorptivity (ε): Also known as the molar extinction coefficient, this value is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length, and c is the concentration. A high ε value (typically >10,000 L mol⁻¹ cm⁻¹) is characteristic of an allowed π→π* transition, while a low value (typically <1,000 L mol⁻¹ cm⁻¹) indicates a "forbidden" transition like n→π*. For cytosine in water, the molar absorptivity at its λ_max is reported to be in the range of 6,000-8,000 L mol⁻¹ cm⁻¹. rsc.org A similar range would be expected for this compound.

Oscillator Strength (f): This is a dimensionless quantity that expresses the theoretical probability of an electronic transition. It is related to the integrated area of an absorption band. While molar absorptivity describes the strength of absorption at its peak, the oscillator strength reflects the total strength of the transition over the entire absorption band. Strong, allowed transitions have oscillator strengths approaching 1. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to predict oscillator strengths and help assign experimental absorption bands to specific electronic transitions. researchgate.netbu.ac.bd

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N1-hydroxycytosine |

| 2(1H)-pyrimidinone |

| Cytosine |

| Carbon monoxide |

| Hydrogen cyanide |

Solid-State Structural Analysis

Single Crystal X-ray Diffraction (SXRD) is a powerful analytical technique that provides precise information about the arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the crystal system, space group, and the exact coordinates of each atom, thereby revealing the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.

A study on 1,3,5-Trimethyl-N4-hydroxycytosine revealed that it crystallizes in the monoclinic space group P 21/n. tandfonline.com The exocyclic N4-OH group was found to be located essentially in the plane of the pyrimidine ring. tandfonline.com This planarity is significant as it influences the potential for hydrogen bonding and intermolecular interactions within the crystal lattice. The conformation of the N4-OH rotamer was determined to be in the anti position relative to the ring N(3). tandfonline.com This specific orientation is noteworthy as it would permit normal Watson-Crick base pairing, a crucial aspect in the context of its potential role in biological systems. tandfonline.com

Similarly, the crystal structure of 1,5-dimethyl-N4-hydroxycytosine, which crystallizes in the space group P2(1)/c, shows the compound in the imino form with the exocyclic N4-OH group also located in the plane of the pyrimidine ring. nih.gov However, in this analogue, the N4-OH group is syn to the ring N(3), leading to an intramolecular hydrogen bond between N(3)-H and the oxygen of the N4-OH group. nih.gov This conformation would likely hinder standard Watson-Crick base pairing. nih.gov

These findings from closely related structures allow for an informed hypothesis regarding the solid-state structure of this compound. It is probable that the N1-hydroxy group and the C4-amino group will lie in or close to the plane of the pyrimidine ring. The orientation of the N1-hydroxyl group and the hydrogen bonding patterns in the crystal will be defining features of its three-dimensional structure.

Below are the crystallographic data tables for the aforementioned analogues, which serve as a valuable reference for predicting the structural parameters of this compound.

Table 1: Crystallographic Data for 1,3,5-Trimethyl-N4-hydroxycytosine tandfonline.com

| Parameter | Value |

| Formula | C₇H₁₁N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 7.1481(7) |

| b (Å) | 9.2565(5) |

| c (Å) | 13.3086(12) |

| α (°) ** | 90 |

| β (°) | 97.90(2) |

| γ (°) | 90 |

| Volume (ų) ** | 872.24(13) |

| Z | 4 |

| Temperature (K) | 126.15 |

| Radiation | Cu Kα |

| R-factor | 3.7% |

Table 2: Crystallographic Data for 1,5-dimethyl-N4-hydroxycytosine nih.gov

| Parameter | Value |

| Formula | C₆H₉N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 7.368(2) |

| b (Å) | 12.096(3) |

| c (Å) | 9.192(4) |

| α (°) ** | 90 |

| β (°) | 113.94(3) |

| γ (°) | 90 |

| Volume (ų) ** | Not Reported |

| Z | Not Reported |

| Temperature (K) | Not Reported |

| Radiation | Not Reported |

| R-factor | 5.3% |

Theoretical and Computational Chemistry of 4 Amino 1 Hydroxypyrimidin 2 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the properties of 4-Amino-1-hydroxypyrimidin-2-one.

Molecular Geometry Optimization and Conformational Analysis

Theoretical calculations, particularly using DFT methods like B3LYP with various basis sets (e.g., 6-31++G(d,p), 6-311++G(d,p)), are employed to determine the most stable conformation of this compound. researchgate.netresearchgate.net These calculations optimize the molecular geometry by finding the minimum energy structure, which corresponds to the most likely arrangement of atoms in the molecule. rdd.edu.iq The process involves adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved. researchgate.net For similar pyrimidine (B1678525) derivatives, it has been found that the calculated geometrical parameters are in good agreement with experimental data, validating the computational approach. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of a Pyrimidine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.383 - 1.394 | - |

| N-H | - | 115.0 - 120.0 |

| C-C (ring) | 1.380 - 1.420 | - |

| C-N-C (ring) | - | 118.0 - 122.0 |

| H-N-H | - | 110.0 - 115.0 |

Note: The data presented is for a related aminopyrimidine and serves as an illustrative example of the types of parameters calculated. Specific values for this compound would require dedicated calculations.

Electronic Structure Investigations: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. irjweb.com A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net For similar pyrimidine compounds, the HOMO is often localized on the nitrogen atoms, while the LUMO is distributed over the rest of the molecule, indicating potential sites for electronic transitions and charge transfer. researchgate.net The HOMO-LUMO energy gap for related molecules has been calculated to be in the range of 3.8 to 5.3 eV. thaiscience.info

Table 2: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Note: This data is for a triazine derivative and is provided for illustrative purposes. The specific values for this compound would differ.

Charge Distribution Analysis: Mulliken's Charges

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing insights into the charge distribution and electrostatic potential. researchgate.net In studies of related nitrogen-containing heterocyclic compounds, Mulliken charge analysis has shown that nitrogen atoms typically carry a negative charge, making them the most electronegative sites. researchgate.net Conversely, hydrogen atoms are generally electropositive. researchgate.net This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding.

Table 3: Illustrative Mulliken Atomic Charges (in e)

| Atom | Charge |

| N | -0.53 to -0.72 |

| C (ring) | Varies (can be positive or negative) |

| H (attached to N) | Positive |

| H (attached to C) | Positive |

Note: The charge ranges are based on a study of 2,4,5-tris(2-pyridyl)imidazole (B1493347) and are illustrative. researchgate.net The exact charges for this compound would be specific to its structure.

Prediction of Vibrational Frequencies and Spectroscopic Data Correlation

Computational methods, particularly DFT, are used to predict the vibrational frequencies of molecules. researchgate.net These theoretical frequencies can then be correlated with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. globalresearchonline.netresearchgate.net This comparison helps in the assignment of vibrational modes to specific bonds and functional groups within the molecule. For instance, the stretching vibrations of C=O, N-H, and C-N bonds can be identified. globalresearchonline.net Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental values. researchgate.net

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for a Related Compound

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT) |

| N-H stretch | 3339 | 3319 | ~3300-3400 |

| C=O stretch | 1621 | 1617 | ~1600-1650 |

| C-N stretch | 1274 | 1264 | ~1250-1300 |

Note: This table provides an example based on data for paclitaxel (B517696) and fluorouracil and is for illustrative purposes. globalresearchonline.net The specific frequencies for this compound would need to be determined through specific experimental and computational studies.

Non-Linear Optical (NLO) Properties Prediction: Electric Dipole Moment, Polarizability, and Hyperpolarizability

Quantum chemical calculations are also employed to predict the non-linear optical (NLO) properties of molecules, which are important for applications in optoelectronics. researchgate.net The key NLO parameters include the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Molecules with large dipole moments, high polarizability, and significant hyperpolarizability are considered promising candidates for NLO materials. researchgate.net DFT calculations can provide reliable predictions of these properties.

Table 5: Calculated NLO Properties for a D-π-A Chromophore

| Property | Value |

| Dipole Moment (μ) | - |

| Polarizability (α) | - |

| First Hyperpolarizability (β) | 368.02 × 10-31 esu |

Note: The value for hyperpolarizability is for a D-π-A type chromophore and is presented to illustrate the type of data obtained. researchgate.net Specific values for this compound would require dedicated calculations.

Tautomeric Equilibrium Studies in Hydroxypyrimidinone Systems

Hydroxypyrimidinones, including this compound, can exist in different tautomeric forms, primarily through keto-enol tautomerism. nih.gov The relative stability of these tautomers is a critical aspect of their chemistry, influencing their structure, reactivity, and biological function. researchgate.net

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to investigate the energetics of tautomeric equilibria. orientjchem.org These calculations determine the relative stabilities of the keto and enol tautomers by computing their electronic energies, enthalpies, and Gibbs free energies. nih.gov

For related 4-hydroxypyrimidine (B43898) systems, studies have shown that the keto form is often more stable than the enol form, both in the gas phase and in solution. researchgate.netorientjchem.org The energy difference between tautomers can be influenced by the solvent, as polar solvents may stabilize one form over another through differential solvation. orientjchem.org Computational studies typically find that the keto tautomer is more stable by several kcal/mol. uss.cl

Table 2: Illustrative Computational Energetics for Keto-Enol Tautomerism Note: The values are hypothetical, based on typical results from DFT calculations on similar heterocyclic systems, to demonstrate the type of data generated.

| Tautomer | Computational Method | Phase | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Keto Form | B3LYP/6-311++G(d,p) | Gas | 0.00 | 0.00 |

| Enol Form | B3LYP/6-311++G(d,p) | Gas | +4.5 | +4.2 |

| Keto Form | B3LYP/6-311++G(d,p) | Water (PCM) | 0.00 | 0.00 |

| Enol Form | B3LYP/6-311++G(d,p) | Water (PCM) | +3.8 | +3.6 |

The aromaticity of the pyrimidinone ring can significantly influence the position of the tautomeric equilibrium. Aromaticity is a stabilizing factor, and the tautomer with the more aromatic ring is generally favored. comporgchem.com Nucleus-Independent Chemical Shift (NICS) is a common computational method to quantify the aromaticity of a cyclic system. mdpi.com

NICS values are typically calculated at the geometric center of the ring (NICS(0)) and at a point 1 Å above the center (NICS(1)). mdpi.com A negative NICS value indicates diatropic ring currents, characteristic of an aromatic ring, while a positive value suggests paratropic currents, indicative of an anti-aromatic ring. A value near zero implies a non-aromatic system.

In the context of hydroxypyrimidinone tautomers, the enol form (4-hydroxy) might be expected to have greater aromatic character than the keto form (4-oxo), which has an sp3-hybridized nitrogen and a disrupted cyclic π-system. researchgate.net By calculating the NICS values for each tautomer, it is possible to assess the contribution of aromaticity to their relative stabilities. If the enol form possesses a significantly more negative NICS value, this aromatic stabilization energy would counteract other factors that may favor the keto form, such as stronger C=O bond energy. comporgchem.comnih.gov

Molecular Modeling and Simulation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, typically reported as a binding energy or score. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

For this compound and its derivatives, molecular docking studies can be used to predict their binding affinity and mode of interaction with various biological targets. Hydroxypyrimidinones are known for their ability to chelate metal ions and interact with the active sites of metalloenzymes or other proteins. researchgate.net

Docking simulations place the ligand into the binding site of a protein and score the different poses based on a force field. The results can identify key intermolecular interactions, such as:

Hydrogen Bonds: Between the amino, hydroxyl, and carbonyl groups of the ligand and polar residues in the protein's active site.

Hydrophobic Interactions: Between the pyrimidine ring and nonpolar residues.

π-π Stacking: Between the aromatic ring of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Studies on similar pyrimidine derivatives have shown potent interactions with targets like kinases and viral proteases, highlighting the potential of this chemical scaffold. nih.govresearchgate.netnih.gov

Table 3: Example of Molecular Docking Results for a Pyrimidine Derivative Note: This table is a representative example based on docking studies of similar compounds, illustrating the typical data obtained.

| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Cyclin-Dependent Kinase 2 | 1HCK | Pyrimidine Derivative | -7.9 | LYS 33, THR 14 | Hydrogen Bond |

| SARS-CoV-2 Protease | 6LU7 | Chromone Derivative | -7.5 | HIS 41, CYS 145 | Hydrogen Bond, Nonbonding |

| Dihydrofolate Reductase | 1DHF | Pyrimidinone Analog | -8.2 | ILE 10, VAL 63 | Hydrogen Bond, Hydrophobic |

Computational Approaches to Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) models are fundamental computational tools in drug discovery and medicinal chemistry. acs.org These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, a QSAR study would involve the systematic modification of the parent structure and the subsequent evaluation of their biological effects.

Methodology and Key Descriptors

A typical QSAR study for a series of this compound derivatives would involve the following steps:

Dataset Preparation: A series of analogues would be synthesized by modifying specific positions on the pyrimidine ring or the amino and hydroxyl groups.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecule's structure and properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are employed to build a model that links the descriptors to the observed biological activity. nih.gov

Key molecular descriptors that would be crucial in a QSAR study of this compound derivatives include:

Electronic Descriptors: These describe the distribution of electrons in the molecule. For instance, the charges on the nitrogen atoms of the pyrimidine ring and the exocyclic amino group could be critical for receptor interaction. The introduction of the N1-hydroxyl group significantly alters the electronic properties compared to cytosine.

Steric Descriptors: These relate to the size and shape of the molecule. Modifications at different positions would alter the steric profile, which could influence how the molecule fits into a biological target's binding site.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common measure of hydrophobicity. The balance between hydrophilic and hydrophobic character is often crucial for a molecule's pharmacokinetic and pharmacodynamic properties.

Illustrative Data for a Hypothetical SAR Study

The following interactive table represents a hypothetical dataset for a QSAR study on a series of this compound derivatives, illustrating the types of data that would be generated and analyzed.

| Compound ID | R1-Substituent | R2-Substituent | Molecular Weight ( g/mol ) | LogP | IC50 (µM) |

| 1 | H | H | 127.10 | -1.5 | 10.2 |

| 2 | CH3 | H | 141.13 | -1.1 | 5.8 |

| 3 | Cl | H | 161.55 | -0.8 | 2.1 |

| 4 | H | CH3 | 141.13 | -1.2 | 8.5 |

| 5 | H | F | 145.09 | -1.6 | 9.1 |

In a real study, analysis of such data might reveal, for example, that electron-withdrawing substituents at the R1 position enhance activity, suggesting a key hydrogen bond interaction at that site.

Molecular Dynamics Simulations for Binding Mode and Conformational Dynamics

Molecular dynamics (MD) simulations provide a powerful lens to examine the time-dependent behavior of molecules and their complexes at an atomic level. nih.gov For this compound, MD simulations would be invaluable for understanding its interaction with a biological target, such as an enzyme or a receptor, and for elucidating its conformational flexibility.

Investigating Binding and Conformation

An MD simulation would typically proceed by:

System Setup: A model of the this compound molecule bound to its target protein is constructed, often based on docking studies or homology modeling. This complex is then solvated in a water box with appropriate ions to mimic physiological conditions.

Simulation: The forces on all atoms are calculated, and Newton's equations of motion are solved to simulate the movement of atoms over time. This generates a trajectory of the molecule's and the protein's conformational changes.

Analysis: The trajectory is analyzed to understand the stability of the binding, identify key intermolecular interactions, and characterize the conformational dynamics of both the ligand and the target.

Key insights that could be gained from MD simulations of this compound include:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand within the binding site can be monitored over time to assess the stability of the binding pose.

Interaction Analysis: The simulation can reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. For example, the N1-hydroxyl group and the exocyclic amino group are likely key hydrogen bond donors or acceptors.

Conformational Flexibility: The root-mean-square fluctuation (RMSF) of the atoms in this compound can highlight which parts of the molecule are more flexible. This can be important for its ability to adapt to the binding site.

Hypothetical MD Simulation Results

The following table presents hypothetical data that could be derived from an MD simulation of this compound bound to a target protein.

| Simulation Time (ns) | Ligand RMSD (Å) | Number of H-Bonds | Binding Free Energy (kcal/mol) |

| 0 | 0.0 | 4 | -8.5 |

| 10 | 1.2 | 3 | -8.2 |

| 20 | 1.5 | 4 | -8.6 |

| 30 | 1.3 | 3 | -8.4 |

| 40 | 1.6 | 2 | -7.9 |

| 50 | 1.4 | 3 | -8.3 |

Analysis of such a trajectory might indicate that while the ligand remains generally stable in the binding pocket (as shown by the relatively low RMSD), the number of hydrogen bonds may fluctuate, suggesting a dynamic interaction with the protein. Molecular dynamics simulations have been used to study the interactions of other modified cytosines, such as hydroxymethylcytosine, revealing how modifications can disrupt binding sites. A similar approach would be highly informative for understanding the unique properties conferred by the N1-hydroxyl group in this compound.

Investigation of in Vitro Biological Interactions and Mechanistic Insights Non Clinical Research

Enzyme Inhibition Studies: Mechanistic Perspectives

The in vitro study of 4-Amino-1-hydroxypyrimidin-2-one and its derivatives has revealed a range of interactions with various enzymes, offering insights into their potential mechanisms of action. These non-clinical research findings highlight the compound's ability to modulate the activity of several key enzymes through different inhibitory mechanisms.

Dihydroneopterin Aldolase (B8822740) Inhibition Mechanisms

Dihydroneopterin aldolase (DHNA) is an enzyme in the folate biosynthetic pathway, making it a target for antimicrobial agents. nih.govnih.gov This enzyme catalyzes the conversion of 7,8-dihydroneopterin (B1664191) (DHNP) to 6-hydroxymethyl-7,8-dihydropterin (B3263101) (HP). nih.govnih.gov DHNA is unique as it does not require a Schiff base formation with the substrate or metal ions for its catalytic activity. nih.gov The proposed mechanism involves a general acid-base catalysis. In Staphylococcus aureus DHNA (SaDHNA), the catalytic activity relies on key residues like E22 and K100, while E74 is important for substrate binding. nih.gov In Escherichia coli DHNA (EcDHNA), residues E21 and K98 are crucial for both binding and catalysis. nih.gov

Studies on inhibitors of Mycobacterium tuberculosis DHNA (MtFolB) have identified compounds that exhibit non-competitive and competitive inhibition. researchgate.net For instance, some 8-mercaptoguanine derivatives have been shown to inhibit MtFolB activity with IC50 values in the submicromolar range. nih.govresearchgate.net Molecular docking studies suggest that these inhibitors bind to the active site through hydrogen bonds and π–π stacking interactions with key residues. nih.gov

| Enzyme | Organism | Inhibition Type | Key Inhibitor Features | Interacting Residues |

| Dihydroneopterin Aldolase (DHNA) | Mycobacterium tuberculosis | Non-competitive / Competitive | 8-mercaptoguanine derivatives | Tyr52D, Glu74A, Tyr54D, Asp53D |

Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (PHD) Inhibition Mechanisms

Hypoxia-inducible factor (HIF) prolyl 4-hydroxylases (PHDs) are enzymes that play a crucial role in the cellular response to oxygen levels. nih.govnih.gov Under normal oxygen conditions, PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α), leading to its degradation. nih.gov When oxygen levels are low (hypoxia), PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in adaptation to hypoxia, such as those for erythropoiesis and angiogenesis. nih.govyoutube.com

PHDs are 2-oxoglutarate (2-OG) and iron-dependent dioxygenases. nih.govnih.gov Inhibitors of PHDs can mimic the hypoxic state by blocking the enzyme's activity, leading to the stabilization of HIF-α. youtube.com N-hydroxythiazole-based inhibitors, for example, have been shown to be broad-spectrum inhibitors of 2-OG oxygenases, including PHDs. nih.gov These inhibitors are believed to bind to the 2-OG binding pocket and coordinate with the active site iron in a bidentate manner, acting as competitive inhibitors with respect to 2-OG. nih.gov The carboxylate group of these inhibitors can form hydrogen bonds with residues that normally interact with the C5 carboxylate of 2-OG. nih.gov

| Enzyme | Function | Inhibition Mechanism | Inhibitor Characteristics |

| HIF Prolyl Hydroxylase (PHD) | Regulation of HIF-α stability | Competitive with 2-oxoglutarate, metal chelation | N-hydroxythiazole derivatives |

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition Mechanisms

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the formation of prostanoids, which are key mediators of inflammation, pain, and fever. medchemexpress.com There are two main isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in many tissues and is involved in housekeeping functions like protecting the stomach lining and maintaining platelet function. nih.govyoutube.com COX-2, on the other hand, is an inducible enzyme that is upregulated during inflammation. nih.gov

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a broad class of drugs that inhibit COX enzymes. nih.gov Traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2. nih.gov The inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal issues. youtube.com

Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. clevelandclinic.org These inhibitors preferentially bind to and inhibit the COX-2 enzyme. The selectivity of these inhibitors is attributed to differences in the active sites of COX-1 and COX-2. A key difference is a single amino acid substitution—isoleucine in COX-1 versus valine in COX-2—which creates a larger side pocket in the COX-2 active site that can accommodate the bulkier selective inhibitors. nih.gov Some COX-2 inhibitors exhibit time-dependent, irreversible inhibition of COX-2, while their inhibition of COX-1 is reversible. nih.gov

| Enzyme | Function | Inhibition Mechanism | Basis of Selectivity |

| COX-1 | Prostaglandin synthesis (housekeeping) | Reversible inhibition by some selective inhibitors | Smaller active site (Isoleucine) |

| COX-2 | Prostaglandin synthesis (inflammation) | Irreversible/preferential inhibition | Larger active site (Valine) allows for binding of selective inhibitors |

Bruton's Tyrosine Kinase (BTK) Covalent Binding and Mechanistic Studies

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, playing a vital role in B-cell proliferation, differentiation, and survival. nih.govlookchem.com Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. mdpi.comresearchgate.net

Many BTK inhibitors are designed as covalent inhibitors that form an irreversible bond with a specific cysteine residue (Cys481) located in the ATP-binding site of the kinase domain. nih.govresearchgate.net This covalent modification permanently inactivates the enzyme. The binding of these inhibitors is often facilitated by hydrogen bonds between the inhibitor and residues in the hinge region of the kinase, such as Glu475 and Met477. lookchem.comfrontiersin.org

The development of covalent BTK inhibitors has been a significant advancement in the treatment of certain cancers. researchgate.net However, resistance can emerge through mutations at the Cys481 residue, preventing the covalent bond formation. frontiersin.org This has led to the development of non-covalent BTK inhibitors.

| Enzyme | Function | Inhibition Mechanism | Key Inhibitor Features | Interacting Residues |

| Bruton's Tyrosine Kinase (BTK) | B-cell receptor signaling | Covalent irreversible binding to Cys481 | Acrylamide or other reactive moieties | Cys481, Glu475, Met477 |

Inhibition of Enzymes Involved in Nucleotide Metabolism

Nucleotide metabolism is a fundamental cellular process essential for DNA replication, RNA synthesis, and cellular energy. nih.gov Enzymes in these pathways are often targets for anticancer and antimicrobial drugs. nih.govyoutube.com

Inhibitors of nucleotide metabolism can act at various points in the purine (B94841) and pyrimidine (B1678525) biosynthesis pathways. For example, inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, lead to the depletion of all pyrimidine nucleotides. nih.gov Similarly, inhibiting enzymes in the purine synthesis pathway can disrupt the production of adenine (B156593) and guanine (B1146940) nucleotides.

The compound 5-hydroxymethylcytosine (B124674) is a modified cytosine base found in the DNA of some bacteriophages. nih.gov Bacteria have evolved restriction enzymes that can specifically recognize and cleave DNA containing this modification as a defense mechanism. nih.gov

Some anticancer drugs, like methotrexate, inhibit dihydrofolate reductase, an enzyme crucial for regenerating tetrahydrofolate, a cofactor required for the synthesis of thymidylate, a key component of DNA. youtube.com This leads to an inhibition of DNA synthesis and cell death. youtube.com

| Pathway | Target Enzyme | Mechanism of Inhibition | Consequence |

| Pyrimidine de novo synthesis | Dihydroorotate Dehydrogenase (DHODH) | Enzyme inhibition | Depletion of pyrimidine nucleotides |

| Folate Metabolism | Dihydrofolate Reductase | Competitive inhibition | Inhibition of thymidylate synthesis, leading to disruption of DNA synthesis |

Inhibitory Effects on Immune-Activated Nitric Oxide Production (e.g., in macrophage cell lines)

A comprehensive review of scientific literature did not yield specific data on the inhibitory effects of this compound on immune-activated nitric oxide (NO) production in macrophage cell lines. Research to date has not documented a direct interaction between this compound and the inducible nitric oxide synthase (iNOS) pathway, which is responsible for the production of large quantities of NO during an inflammatory response. nih.govnih.govmedchemexpress.complos.org

Receptor Modulation: Agonism and Antagonism Mechanisms

The following sections explore the potential for this compound to act as a modulator of specific G protein-coupled receptors.

There is no scientific evidence available to suggest that this compound functions as an antagonist for the A3 Adenosine Receptor (A3AR). Studies on A3AR antagonists have focused on various other chemical scaffolds, and this specific pyrimidine derivative has not been identified as a ligand for this receptor. nih.govnih.govrsc.orgmdpi.com The A3AR typically couples to Gi proteins, and its antagonism is a key area of research for inflammatory conditions and cancer, but no link to this compound has been established. rsc.orgmdpi.com

Current research does not indicate that this compound acts as an agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is a target for type 2 diabetes research, with agonists typically working through Gαs protein coupling to increase intracellular cAMP levels. nih.govcore.ac.uknih.govresearchgate.net The extensive investigation of synthetic GPR119 agonists has not included or identified this compound as an active compound.

Mechanisms of Antimicrobial Activity

The antimicrobial properties of this compound are attributed to its action as a potent mutagen, a mechanism that has been documented since the 1970s and 1980s. nih.govnih.govdrugbank.com

There is no documented evidence of this compound inhibiting the enzyme 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (also known as IspF) from Burkholderia pseudomallei or other microorganisms. This enzyme is a critical component of the non-mevalonate (MEP) pathway for isoprenoid biosynthesis, which is essential in many pathogens but absent in humans, making it an attractive drug target. However, studies have not linked this compound to the inhibition of this specific enzyme.

The primary antimicrobial mechanism of this compound and its nucleoside form, N(4)-Hydroxycytidine, is rooted in its ability to induce mutations in the genetic material of microorganisms. nih.govdrugbank.com This activity stems from the compound's capacity to disrupt standard Watson-Crick base pairing during nucleic acid replication.

The mechanism unfolds as follows:

Metabolic Activation : In biological systems, N(4)-Hydroxycytidine is phosphorylated to its active 5'-triphosphate form. drugbank.comnih.gov

Tautomeric Ambiguity : The N(4)-hydroxy group allows the base to exist in two tautomeric forms: an amino form and an imino form. The imino form is predominant and is stabilized by an intramolecular hydrogen bond. nih.gov

Incorporation and Mispairing : During replication, the activated triphosphate form is incorporated into the nascent RNA or DNA strand. drugbank.comnih.gov While the amino tautomer can correctly pair with guanine, the more stable imino tautomer is prone to mispairing with adenine. nih.govnih.gov

Mutagenesis : This mispairing leads to a high frequency of AT→GC transitions, where an adenine-thymine base pair is incorrectly replaced by a guanine-cytosine pair in the subsequent round of replication. nih.gov This accumulation of mutations disrupts the genetic integrity of the microorganism, a process termed "viral error catastrophe" in viruses, ultimately inhibiting proliferation and leading to cell death or inactivation. drugbank.comnih.gov

This mutagenic action has been demonstrated in bacteria such as Escherichia coli and in bacteriophages. nih.govnih.gov

Data Tables

Table 1: Mutagenic Activity of N(4)-Hydroxycytidine

| Organism(s) | Observed Effect | Primary Mechanism | Resulting Transition | Reference(s) |

| Escherichia coli, T4 Phage | Potent Mutagenesis | Disruption of Watson-Crick base pairing via tautomerization | AT → GC | nih.govnih.govnih.gov |

| RNA Viruses (e.g., Coronaviruses) | Viral Error Catastrophe | Incorporation of active 5'-triphosphate form into viral genome, causing lethal mutations | AT → GC | drugbank.comnih.gov |

Antioxidant Activity: Mechanistic Elucidation of Radical Scavenging

The antioxidant properties of pyrimidine derivatives are a subject of considerable research interest, with various studies highlighting their potential to counteract oxidative stress. ijpsonline.com While direct experimental studies on the radical scavenging mechanisms of this compound are not extensively detailed in publicly available literature, the antioxidant activity of structurally related compounds, such as hydroxypyridinones and other pyrimidine derivatives, provides mechanistic insights.

The antioxidant action of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. ijpsonline.com The presence of hydroxyl (-OH) and amino (-NH2) groups on the pyrimidine ring is considered crucial for this activity. ijpsonline.com For instance, hydroxypyridinone derivatives exhibit radical scavenging properties through the donation of a hydrogen atom from a hydroxyl group, leading to the formation of a more stable radical, thereby interrupting the propagation of radical chain reactions. nih.gov The tautomeric nature of some of these heterocyclic systems can lead to catechol-like behavior, which is known to contribute to potent free radical scavenging and metal-chelating abilities.

Theoretical studies using Density Functional Theory (DFT) on related hydroxypyridinone derivatives suggest that the stability of the radical formed after hydrogen donation is a key factor in determining the antioxidant capacity. mdpi.com The delocalization of the unpaired electron across the aromatic ring system contributes to this stability. The primary mechanisms often considered are hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). The environment, particularly the solvent, can influence which mechanism predominates.

The in vitro antioxidant activity of various pyrimidine derivatives has been evaluated using a range of assays, as summarized in the table below. These assays measure the ability of the compounds to scavenge different types of free radicals and inhibit oxidative processes.

| Antioxidant Assay | Principle | Application to Pyrimidine Derivatives | References |

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. | Commonly used to screen the radical scavenging activity of novel pyrimidine derivatives. nih.govresearchgate.net | nih.govresearchgate.net |

| Hydrogen Peroxide (H₂O₂) Scavenging | Assesses the capacity of a compound to neutralize hydrogen peroxide, a non-radical reactive oxygen species. | Several pyrimidine derivatives have shown potent activity in this assay, indicating their ability to prevent the formation of more harmful radicals. ijpsonline.comijpsonline.com | ijpsonline.comijpsonline.com |

| Nitric Oxide (NO) Radical Scavenging | Evaluates the ability to scavenge nitric oxide radicals, which are involved in inflammatory processes. | Certain synthesized pyrimidines have demonstrated good to moderate activity in scavenging nitric oxide radicals. ijpsonline.com | ijpsonline.com |

| Lipid Peroxidation Inhibition | Measures the ability to inhibit the oxidative degradation of lipids, a key process in cellular damage. | Pyrido[2,3-d]pyrimidine derivatives have been shown to strongly inhibit lipid peroxidation. nih.gov | nih.gov |

Cellular Pathway Modulation in In Vitro Systems

NF-κB Inhibitory Effects and Underlying Mechanisms

For example, a pyrimidine-based inhibitor of salt-inducible kinases (SIK) 2 and 3 was also found to significantly inhibit NF-κB activity in cancer cell lines. nih.gov Furthermore, studies have shown that inhibiting the de novo pyrimidine biosynthesis pathway can have an impact on innate immune responses, which are often orchestrated by NF-κB. nih.gov This suggests that compounds interfering with pyrimidine metabolism could indirectly affect NF-κB signaling.

The mechanism by which other, non-pyrimidine compounds inhibit NF-κB often involves targeting key kinases in the signaling cascade, such as IκB kinase (IKK), which is responsible for phosphorylating the inhibitory IκB proteins. mdpi.com This phosphorylation marks IκB for degradation, allowing NF-κB to translocate to the nucleus and activate target gene expression. It is plausible that pyrimidine derivatives could exert inhibitory effects through similar mechanisms, although this remains to be experimentally verified for this compound.

Application as Chemical Probes for Biological System Investigations

Based on available scientific literature, there is no significant information to suggest that this compound is currently utilized as a chemical probe for the investigation of biological systems. Chemical probes are powerful tools designed to selectively interact with a specific protein or biomolecule to study its function in a cellular or organismal context. While the pyrimidine scaffold is central to many biologically active molecules and drugs, the specific application of this compound in this capacity is not documented in the reviewed sources. drugbank.comwikipedia.org

Analytical Method Development and Validation for Research Applications

Chromatographic Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. For 4-Amino-1-hydroxypyrimidin-2-one, reversed-phase HPLC is the most common approach.

The development of an RP-HPLC method for this compound involves the systematic optimization of several key parameters to achieve efficient separation from potential impurities and degradation products. mdpi.comnih.gov The primary goal is to obtain a sharp, symmetrical peak with a suitable retention time. mdpi.com

Key steps in method development include:

Column Selection: C18 (octadecylsilane) columns are widely used due to their hydrophobicity, which provides good retention for a broad range of molecules. nih.govwu.ac.th The choice of column dimensions (length and internal diameter) and particle size affects efficiency and analysis time.

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile (B52724) or methanol) is used. researchgate.net The buffer's pH is critical as it can influence the ionization state and, consequently, the retention of the analyte. nih.gov

Flow Rate: The flow rate of the mobile phase is optimized to ensure good separation within a reasonable timeframe. wu.ac.th A typical flow rate is around 1.0 mL/min. wu.ac.thsemanticscholar.org

Below is a table summarizing typical starting parameters for the RP-HPLC method development for this compound.

| Parameter | Typical Condition | Purpose |

| Stationary Phase (Column) | C18, 250 mm x 4.6 mm, 5 µm | Provides hydrophobic interaction for analyte retention. |

| Mobile Phase | Acetonitrile:Phosphate (B84403) Buffer (pH 3.0-7.0) | Elutes the analyte from the column; pH controls ionization. |

| Flow Rate | 1.0 mL/min | Affects retention time, resolution, and column pressure. |

| Column Temperature | 25°C - 35°C | Influences viscosity and retention characteristics. |

| Injection Volume | 10 µL | Amount of sample introduced onto the column. |

| Detector | UV-Vis or Photodiode Array (PDA) | Monitors the column effluent for the analyte. |

This table is interactive. Users can sort and filter the data.

For complex samples containing analytes with a wide range of polarities, isocratic elution (constant mobile phase composition) may not provide adequate separation. In such cases, gradient elution is employed. chromatographyonline.com This technique involves changing the proportion of the organic modifier in the mobile phase during the analytical run. doi.org

Optimization of a gradient program aims to:

Improve the resolution of closely eluting peaks.

Reduce the total analysis time by accelerating the elution of strongly retained components. chromatographyonline.com

Enhance peak shape and sensitivity.

The shape of the gradient (e.g., linear, segmented, or curved) can be adjusted to fine-tune the separation of specific components. chromatographyonline.comresearchgate.net A shallow gradient is often used to resolve components with similar retention characteristics, while a steeper gradient can quickly elute strongly bound impurities. chromatographyonline.com

The following table illustrates a hypothetical gradient elution program for the analysis of this compound and its related substances.

| Time (minutes) | % Aqueous Buffer (A) | % Acetonitrile (B) | Elution Profile |

| 0.0 | 95 | 5 | Initial conditions |

| 15.0 | 50 | 50 | Linear increase in organic phase to elute main analyte and impurities |

| 20.0 | 5 | 95 | Steeper gradient to wash the column of strongly retained compounds |

| 25.0 | 5 | 95 | Hold to ensure column wash |

| 26.0 | 95 | 5 | Return to initial conditions |

| 30.0 | 95 | 5 | Column re-equilibration |

This table is interactive. Users can sort and filter the data.

To achieve unequivocal identification and enhanced specificity, HPLC systems can be coupled with a mass spectrometer (MS). nih.gov LC-MS is a powerful technique that provides molecular weight information and structural data through fragmentation analysis (MS/MS). researchgate.netnih.gov This is particularly valuable for:

Confirming the identity of the this compound peak.

Identifying unknown impurities or degradation products.

Quantifying the analyte in complex biological matrices where co-elution with endogenous components can be a problem. nih.gov

Electrospray ionization (ESI) is a common interface used in LC-MS for polar molecules like this compound. The analysis can be performed in either positive or negative ion mode, depending on which provides a better signal for the analyte.

Typical parameters for an LC-MS method are outlined in the table below.

| Parameter | Typical Setting | Function |

| Ionization Source | Electrospray Ionization (ESI) | Generates gas-phase ions from the liquid eluent. |

| Polarity | Positive or Negative Ion Mode | Selected based on the analyte's ability to gain or lose a proton. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio (m/z). |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan detects all ions in a range; SIM focuses on specific ions for higher sensitivity. |

| Collision Gas | Argon or Nitrogen | Used in MS/MS mode to induce fragmentation of parent ions. |

This table is interactive. Users can sort and filter the data.

Spectrophotometric Detection Techniques

Spectrophotometric detection, particularly UV-Visible detection, is the most common mode of detection used with HPLC for chromophoric compounds.

The selection of an appropriate detection wavelength is critical for achieving high sensitivity and specificity. The optimal wavelength for detecting this compound corresponds to its wavelength of maximum absorbance (λmax). This is typically determined by running a UV spectrum of the compound in the mobile phase.

While detection at the λmax provides the highest sensitivity, other factors must be considered. For instance, a different wavelength might be chosen to minimize interference from other components in the sample or from the mobile phase itself. nih.gov In some cases, changing the wavelength can allow for the analysis of higher concentration samples without saturating the detector. nih.gov For purity analysis, a photodiode array (PDA) detector is often used to acquire spectra across a range of wavelengths, which helps in assessing peak purity and identifying co-eluting impurities.

While this compound possesses a UV-absorbing chromophore, some related impurities or metabolites might not, or they may have very low UV absorbance. shimadzu.com In such cases, or when fluorescence detection is desired for higher sensitivity, pre-column derivatization can be employed. academicjournals.org This strategy involves reacting the analyte with a labeling reagent to attach a chromophoric or fluorophoric tag before it is injected into the HPLC system. nih.govresearchgate.net

Common derivatization reagents for amino groups include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to produce fluorescent derivatives. shimadzu.comresearchgate.net

3-Aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS): A reagent used for derivatizing amines and amino acids for subsequent LC-MS/MS analysis. nih.gov

This approach not only enhances detectability but can also improve the chromatographic properties of the analyte. academicjournals.org

The table below lists common derivatization reagents for amine-containing compounds.

| Reagent | Target Functional Group | Detection Method | Advantages |

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Rapid reaction at room temperature; high sensitivity. |

| 9-Fluorenylmethyl Chloroformate (FMOC) | Primary & Secondary Amines | Fluorescence | Stable derivatives; reacts with a broader range of amines. |

| Dansyl Chloride | Primary & Secondary Amines | Fluorescence, UV | Forms stable derivatives. |

| 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) | Primary Amines | UV-Vis (350 nm) | Forms colored derivatives. |

This table is interactive. Users can sort and filter the data.

Method Validation for Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For research applications involving this compound, this involves a series of experiments to verify the method's performance characteristics. The following sections describe the validation of a hypothetical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound.

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. chromatographyonline.com

For the analysis of this compound, a series of calibration standards would be prepared by diluting a stock solution to yield concentrations spanning the expected range in research samples. A minimum of five concentration levels is typically recommended to establish linearity. chromatographyonline.com These standards would be analyzed using the RP-HPLC method, and the peak area responses would be plotted against the corresponding concentrations.

The linearity of the method is typically evaluated by visual inspection of the plot of peak area versus concentration and by statistical methods, such as calculating the coefficient of determination (r²). nih.gov For most applications, an r² value of ≥ 0.999 is considered indicative of a strong linear relationship.

Table 1: Illustrative Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,980 |

| 25.0 | 380,550 |

| 50.0 | 759,890 |

| 75.0 | 1,140,500 |

| 100.0 | 1,521,000 |

This table contains illustrative data.

Based on such data, a calibration curve would be constructed, and the equation of the line (y = mx + c) and the coefficient of determination (r²) would be calculated. The established calibration range would define the concentrations over which the analysis of this compound can be reliably performed.

Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is typically assessed at three levels: repeatability, intermediate precision, and reproducibility. For research applications, repeatability and intermediate precision are of primary concern.

Repeatability (intra-assay precision) is assessed by analyzing replicate samples of this compound at different concentrations on the same day, with the same analyst and equipment.

Intermediate precision is evaluated by repeating the analysis on different days, with different analysts, or on different equipment.

The precision is expressed as the relative standard deviation (%RSD) of the measurements.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with a known concentration of this compound (e.g., a certified reference material or a sample spiked with a known amount of the compound) and calculating the percent recovery.

Table 2: Illustrative Precision and Accuracy Data for this compound

| Nominal Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | %RSD (Precision) | % Recovery (Accuracy) |

| 5.0 | 4.95 ± 0.15 | 3.0% | 99.0% |

| 50.0 | 50.2 ± 0.75 | 1.5% | 100.4% |

| 100.0 | 99.5 ± 1.2 | 1.2% | 99.5% |

This table contains illustrative data.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an RP-HPLC method, robustness would be evaluated by introducing small changes to parameters such as the mobile phase composition (e.g., ±2% organic solvent), pH of the mobile phase (e.g., ±0.2 units), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min). The effect of these changes on the analytical results, such as peak area and retention time, would be monitored.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com

The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). Typically, a signal-to-noise ratio of 3:1 is used for estimating the LOD, and a ratio of 10:1 is used for the LOQ. chromatographyonline.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

For the analysis of this compound, a series of dilute solutions would be prepared and injected into the HPLC system to determine the concentrations that correspond to the required S/N ratios.

Table 3: Illustrative LOD and LOQ for this compound

| Parameter | Method | Result (µg/mL) |

| LOD | Signal-to-Noise (S/N ≥ 3) | 0.1 |

| LOQ | Signal-to-Noise (S/N ≥ 10) | 0.3 |

This table contains illustrative data.

The determined LOD and LOQ are crucial for understanding the limits of the analytical method and ensuring it is appropriate for the intended research applications, particularly when analyzing samples with low concentrations of this compound.

Future Directions and Emerging Research Avenues in 4 Amino 1 Hydroxypyrimidin 2 One Research

Design and Synthesis of Novel Pyrimidinone Architectures with Tuned Reactivity

The future of 4-Amino-1-hydroxypyrimidin-2-one research will heavily rely on the development of innovative synthetic strategies to create a diverse library of analogues. The ability to fine-tune the reactivity of the pyrimidinone core is paramount for developing compounds with specific biological activities. Key areas of focus will include:

Modification of the N-hydroxyl group: This group offers a unique handle for synthetic diversification. Future research should explore reactions such as O-alkylation, O-acylation, and the formation of various ethers and esters to modulate the compound's electronic properties, steric profile, and hydrogen bonding capabilities.

Substitution at the amino group: Derivatization of the 4-amino group can significantly impact the molecule's interaction with biological targets. The synthesis of a series of amides, sulfonamides, and ureas will be crucial for establishing structure-activity relationships (SAR).

Functionalization of the pyrimidine (B1678525) ring: While the parent scaffold is of interest, the introduction of various substituents onto the pyrimidine ring can drastically alter its properties. Future synthetic efforts should target the incorporation of halogens, alkyl, aryl, and other functional groups at available positions on the ring to explore new chemical space.

These synthetic endeavors will be guided by the principles of medicinal chemistry to enhance properties such as solubility, membrane permeability, and metabolic stability. The development of efficient, high-yield synthetic protocols will be essential for generating the necessary quantities of these novel derivatives for biological evaluation.

Advanced Computational Design and Prediction of Functional Pyrimidinones (B12756618)

Computational chemistry will play a pivotal role in accelerating the discovery and optimization of functional pyrimidinones derived from this compound. By leveraging advanced computational techniques, researchers can prioritize synthetic targets and gain a deeper understanding of their potential biological activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies will be instrumental in identifying the key molecular descriptors that correlate with the biological activity of this compound derivatives. nih.govresearchgate.netnih.govscirp.orgopenrepository.com By building robust QSAR models, it will be possible to predict the activity of virtual compounds, thereby guiding the design of more potent and selective molecules. nih.govresearchgate.netnih.govscirp.orgopenrepository.com

Molecular Docking: This technique will be employed to predict the binding modes of novel pyrimidinone derivatives within the active sites of various biological targets, such as kinases and other enzymes. nih.govnih.gov Understanding these interactions at the atomic level is crucial for designing compounds with improved affinity and specificity. nih.govnih.gov

Pharmacophore Modeling: Pharmacophore models will help to identify the essential three-dimensional arrangement of functional groups required for biological activity. These models can then be used to screen large virtual libraries for new compounds with the desired features.

The table below illustrates the type of data that would be generated and utilized in such computational studies, drawing parallels from research on related pyrimidine derivatives.

| Descriptor Category | Example Descriptors | Potential Impact on Function |

| Electronic | Dipole Moment, Partial Charges | Influences electrostatic interactions and hydrogen bonding with target proteins. |

| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule within a binding pocket. |

| Hydrophobic | LogP | Affects membrane permeability and solubility. |

| Topological | Connectivity Indices | Relates molecular structure to biological activity. |

This table is illustrative and based on general principles of computational chemistry as applied to drug discovery.

Integration of Experimental and Computational Approaches for Comprehensive Understanding

The most effective path forward will involve a synergistic interplay between experimental and computational research. This integrated approach will create a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate computational models.

For instance, a library of this compound derivatives could be synthesized and screened against a panel of biological targets. The resulting SAR data would then be used to develop and refine QSAR and pharmacophore models. These models, in turn, would predict new, more potent analogues for synthesis and testing. This iterative cycle of design, synthesis, testing, and modeling will significantly accelerate the drug discovery process.

Combined theoretical and experimental studies on similar pyrimidinone systems have demonstrated the power of this integrated approach, leading to the identification of potential apoptotic agents and a deeper understanding of their mechanism of action. lookchem.com

Exploration of this compound as a Scaffold for Novel Chemical Biology Tools

The unique structural features of this compound make it an attractive scaffold for the development of novel chemical biology tools. These tools can be used to probe biological processes, identify new drug targets, and validate existing ones.

Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it may be possible to create probes that can be used to visualize specific cellular components or processes. The pyrimidine core itself can sometimes contribute to the photophysical properties of such probes.

Affinity-Based Probes: The scaffold can be functionalized with reactive groups to create affinity-based probes for identifying the protein targets of bioactive derivatives.

Photoaffinity Labels: Incorporation of a photolabile group could allow for the development of photoaffinity labels that can be used to map the binding sites of these compounds on their target proteins.